molecular formula C10H12Cl2O3 B8448360 3-Acetyl-4-(2,2-dichloroethenyl)-5,5-dimethyloxolan-2-one CAS No. 70603-89-3

3-Acetyl-4-(2,2-dichloroethenyl)-5,5-dimethyloxolan-2-one

Cat. No. B8448360
CAS RN: 70603-89-3
M. Wt: 251.10 g/mol
InChI Key: BGNYMCNSAVZQMM-UHFFFAOYSA-N
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Patent
US04215050

Procedure details

112 g of 50% strength KOH were added dropwise at room temperature to 162 g (0.5 mol) of the acetoacetate of 2-methyl-3,5,5,5-tetrachloropentan-2-ol in 200 ml of toluene and 5 g of tetrabutylammonium bromide. The mixture was then heated to 80° C. for a further 1-2 hours. After cooling the mixture, the aqueous phase was rendered strongly acid and the salts which had precipitated were dissolved with water. The organic phase was then separated off and dried with sodium sulphate and the solvent was stripped off under reduced pressure. 105 g of 2-acetyl-3-(2',2'-dichlorovinyl)-4-methyl-γ-valerolactone were obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([O-:9])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH3:10][C:11](O)([CH:13](Cl)[CH2:14][C:15](Cl)([Cl:17])[Cl:16])[CH3:12]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:5]([CH:4]1[CH:13]([CH:14]=[C:15]([Cl:17])[Cl:16])[C:11]([CH3:12])([CH3:10])[O:9][C:3]1=[O:8])(=[O:6])[CH3:7] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(CC(Cl)(Cl)Cl)Cl)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
the salts which had precipitated
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved with water
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1C(=O)OC(C1C=C(Cl)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.